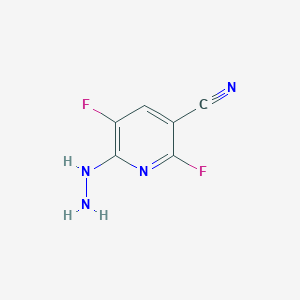

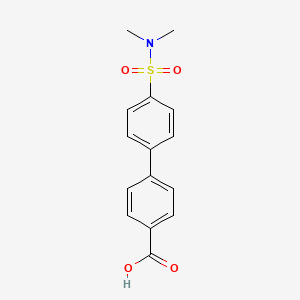

![molecular formula C8H4ClN3 B6329639 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine CAS No. 1272758-19-6](/img/structure/B6329639.png)

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It has the empirical formula C7H5ClN2 and a molecular weight of 152.58 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound is Clc1cnc2[nH]ccc2c1 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 152.58 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine-P2CP has been studied extensively in recent years for its potential applications in medicinal chemistry and drug design. It has been found to be a useful starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of cyclin-dependent kinases (CDKs) and proteasome inhibitors. In addition, this compound-P2CP has been used in the synthesis of a variety of other biologically active compounds, such as inhibitors of histone deacetylases (HDACs), inhibitors of protein tyrosine phosphatases (PTPs), and inhibitors of G-protein coupled receptors (GPCRs).

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and migration .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine-P2CP in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of potential applications in medicinal chemistry and drug design. However, there are some limitations to using this compound-P2CP in lab experiments. For example, the compound is not very stable and can be easily degraded in the presence of light or oxygen. In addition, the compound can be toxic if handled improperly.

Direcciones Futuras

There are many potential future directions for 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine-P2CP. For example, further research into its mechanism of action could lead to the development of more effective inhibitors of cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), protein tyrosine phosphatases (PTPs), and G-protein coupled receptors (GPCRs). In addition, further research into the compound's structure-activity relationships could lead to the development of more effective agonists at certain receptors, such as the serotonin receptor 5-HT1A. Finally, further research into the compound's stability could lead to the development of more stable derivatives with improved properties.

Métodos De Síntesis

The synthesis of 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine-P2CP was first reported by T. Matsumoto et al. in 2003. The synthesis starts with the condensation of 3,4-dichloro-1H-pyrrole and ethyl cyanoacetate in the presence of a base, such as potassium carbonate, in a polar solvent, such as dimethyl sulfoxide (DMSO). This reaction yields the corresponding this compound. This compound can then be further reacted with different reagents to form various derivatives of this compound-P2CP.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNAHHLNFBWXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)